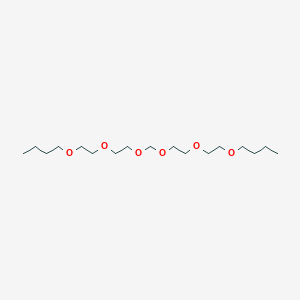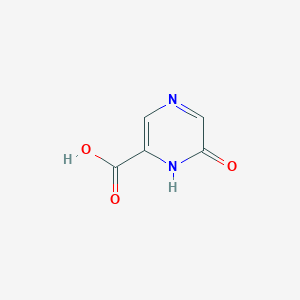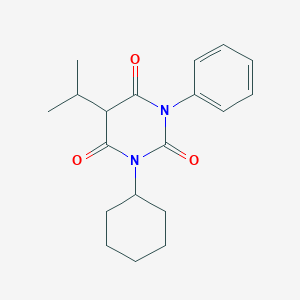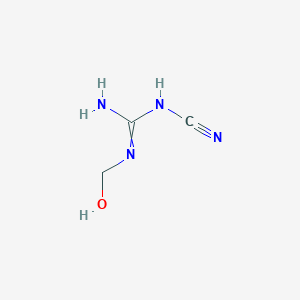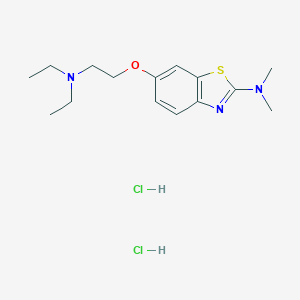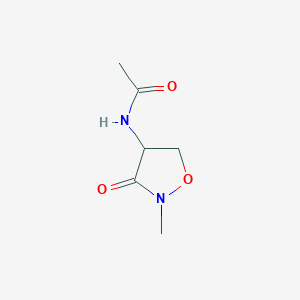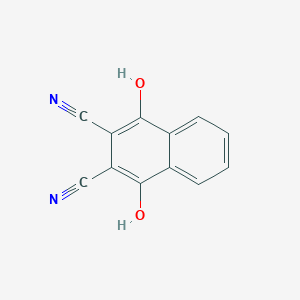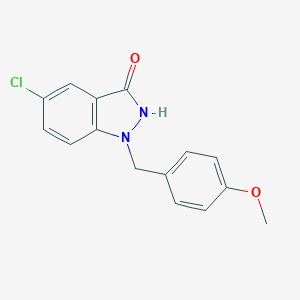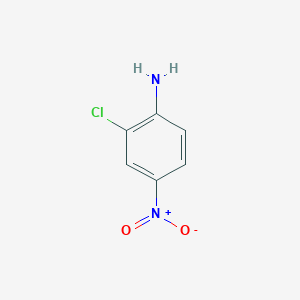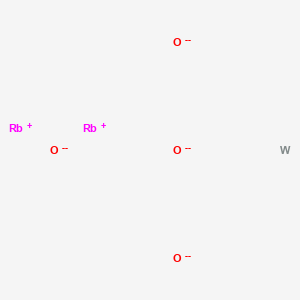
Oxyde de tungstène de rubidium (Rb2WO4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium tungsten oxide, with the chemical formula Rb₂WO₄, is an inorganic compound that belongs to the family of tungsten oxides. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields. Rubidium tungsten oxide is typically characterized by its crystalline structure, which contributes to its stability and reactivity.
Applications De Recherche Scientifique
Rubidium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors.
Medicine: Its photothermal properties make it a candidate for photothermal therapy in cancer treatment.
Industry: Rubidium tungsten oxide is used in the production of electrochromic devices, gas sensors, and energy storage systems.
Mécanisme D'action
Target of Action
Rubidium tungsten oxide (Rb2WO4) primarily targets organic pollutants in water and wastewater. It is also used in the field of consumer electronics due to its electrochromic properties .
Action Environment
The action of Rb2WO4 is influenced by environmental factors such as light and temperature. Light is necessary for the photocatalytic process, while temperature can affect the rate of reaction . Furthermore, the presence of other alkali metal cations in the environment can lead to the formation of mixed-cation tungstates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium tungsten oxide can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, rubidium carbonate (Rb₂CO₃) and tungsten trioxide (WO₃) are mixed in stoichiometric amounts and heated at high temperatures (around 800-1000°C) in an inert atmosphere to form rubidium tungsten oxide. The reaction can be represented as: [ Rb₂CO₃ + WO₃ \rightarrow Rb₂WO₄ + CO₂ ]
Industrial Production Methods: Industrial production of rubidium tungsten oxide often involves similar high-temperature solid-state reactions. the process may be optimized for large-scale production by using continuous furnaces and controlled atmospheres to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Rubidium tungsten oxide can be oxidized in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) at elevated temperatures.
Substitution: Substitution reactions may involve the replacement of rubidium ions with other alkali metal ions under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tungsten compounds, while reduction can produce lower oxidation state tungsten oxides.
Comparaison Avec Des Composés Similaires
Rubidium tungsten oxide can be compared with other tungsten oxides and tungsten bronzes:
Tungsten Trioxide (WO₃): Unlike rubidium tungsten oxide, tungsten trioxide is a well-known electrochromic material used in smart windows and displays.
Cesium Tungsten Bronze (Cs₀.₃₃WO₃): This compound is known for its near-infrared shielding properties, making it useful in solar control applications.
Potassium Tungsten Bronze (K₀.₃₃WO₃): Similar to cesium tungsten bronze, it has applications in energy storage and electrochromic devices.
Rubidium tungsten oxide stands out due to its specific combination of rubidium and tungsten, which imparts unique electronic and structural properties not found in other tungsten oxides or bronzes.
Propriétés
Numéro CAS |
13597-52-9 |
|---|---|
Formule moléculaire |
ORbW |
Poids moléculaire |
285.31 g/mol |
Nom IUPAC |
oxygen(2-);rubidium(1+);tungsten |
InChI |
InChI=1S/O.Rb.W |
Clé InChI |
BDYJTMSAJACSQH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Rb+].[Rb+].[W] |
SMILES canonique |
O=[W].[Rb] |
Key on ui other cas no. |
13597-52-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



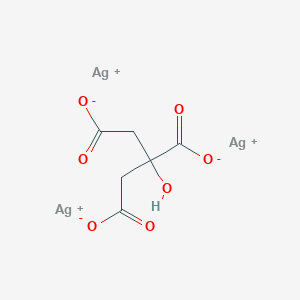
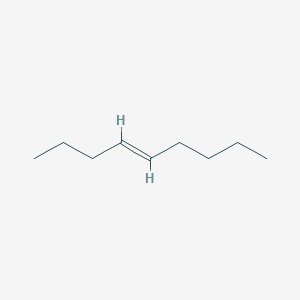
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
![6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione](/img/structure/B86182.png)
